CYP3A Inhibition Annotation vs. H-PGDS Patent Landscape: Mechanistic Differentiation from Chlorophenyl and Bromobenzyl Analogs
The target compound is explicitly annotated in curated pharmacological databases as a cytochrome P450 CYP3A inhibitor, a mechanism linked to boosting anti-HIV agent concentrations [1]. In contrast, close analogs such as N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide (CAS 924838-80-2) and N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide appear in the patent literature primarily as H-PGDS inhibitors for Duchenne muscular dystrophy, with no CYP3A annotation found [2]. The 2-fluorobenzyl group is hypothesized to confer the CYP3A affinity, whereas the 4-bromobenzyl and 3-chlorophenyl analogs preferentially engage the H-PGDS active site. Direct comparative biochemical data for the target compound are not publicly available; this inference is based on differential database annotations and patent assignations.
| Evidence Dimension | Pharmacological target annotation |
|---|---|
| Target Compound Data | Annotated as CYP3A inhibitor (carbamate/thiazole derivative) [1] |
| Comparator Or Baseline | 4-Bromobenzyl analog (CAS 924838-80-2) and 3-chlorophenyl analog: annotated as H-PGDS inhibitors in patent CN112969698A [2] |
| Quantified Difference | Qualitative target switch from CYP3A (target) to H-PGDS (comparators); no shared quantitative potency metric available. |
| Conditions | Database annotation (MeSH) and patent classification; source data not from a single direct comparative assay. |
Why This Matters
Procurement for CYP3A-focused research requires the 2-fluorobenzyl compound specifically; H-PGDS-annotated analogs may yield false-negative or false-positive results in HIV booster or drug-drug interaction (DDI) assays.
- [1] Warszawski Uniwersytet Medyczny, Baza wiedzy. MeSH Concept MeSH-M0558562: A carbamate and thiazole derivative that functions as a cytochrome P450 CYP3A inhibitor. Accessed April 2026. View Source
- [2] CN112969698A – Chemical compound. Google Patents, examples and Markush structures covering 4-bromobenzyl and 3-chlorophenyl thiazole-benzoxepine carboxamides as H-PGDS inhibitors. Filed 2019. View Source
